7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions often require the use of palladium catalysts and specific boron reagents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often facilitated by reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial properties.
Pyrazole-containing quinolones: These compounds share structural similarities and have been studied for their pharmacological activities.
Biological Activity
The compound 7-(4-Methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and pharmacokinetic profiles.
The compound has a molecular formula of C21H24N4O2 and a molecular weight of approximately 364.44 g/mol. Its structure includes multiple aromatic rings and nitrogen-containing heterocycles, which are often associated with significant biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various strains of bacteria. For instance:
- In vitro studies indicated that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring up to 24 mm in diameter at optimal concentrations .
- The structure of the compound suggests that the presence of the pyridine and methoxyphenyl groups may enhance its interaction with bacterial cell membranes or target sites within bacterial cells.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity:
- Tested against fungi like Candida albicans and Aspergillus niger, it demonstrated moderate inhibitory effects. The antifungal efficacy was attributed to its ability to disrupt fungal cell wall synthesis and function .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure can significantly influence biological activity:
- Pyridine Substituents : Variations in the position and type of substituents on the pyridine ring have been shown to affect both antibacterial and antifungal potency.
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability .
- Carboxamide Functionality : The carboxamide moiety is critical for maintaining biological activity, likely through hydrogen bonding interactions with biological targets.
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:
- Absorption : High gastrointestinal absorption was noted, suggesting good bioavailability.
- Distribution : The compound is predicted to cross the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects .
- Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2, which may influence drug-drug interactions .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study involving a series of derivatives based on this compound demonstrated enhanced antimicrobial activity compared to parent compounds. This was particularly evident in derivatives with additional halogen substitutions on the phenyl ring .
- Clinical Applications : Preliminary investigations suggest that this compound could be developed as a lead candidate for treating infections caused by resistant bacterial strains due to its unique mechanism of action.
Properties
CAS No. |
476482-83-4 |
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Molecular Formula |
C29H28N4O3 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H28N4O3/c1-17-6-11-25(31-15-17)33-29(35)26-18(2)32-23-13-21(19-7-9-22(36-3)10-8-19)14-24(34)28(23)27(26)20-5-4-12-30-16-20/h4-12,15-16,21,27,32H,13-14H2,1-3H3,(H,31,33,35) |
InChI Key |
GATIQHGWEISXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CN=CC=C4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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